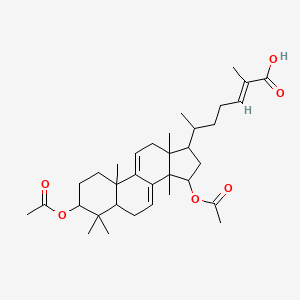

Ganoderic acid Me

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ganoderic acid Me is primarily produced through submerged fermentation using the medicinal fungus Ganoderma lucidum . The optimization of culture conditions, including glucose, peptone, and culture time, has been shown to significantly enhance the yield of this compound . For instance, a maximum yield of 12.4 mg/L was achieved under optimized conditions involving 44.4 g/L glucose, 5.0 g/L peptone, and 437.1 hours of culture time .

Industrial Production Methods: Industrial production of this compound involves large-scale submerged fermentation. The optimized conditions for submerged culture have been successfully scaled up to a 30-liter agitated fermenter, yielding 11.4 mg/L of this compound . This method ensures a consistent and high-quality production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Ganoderic acid Me undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced bioactivities . These derivatives are often tested for their potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

1.1 Inhibition of Tumor Growth and Metastasis

Research has demonstrated that GA-Me exhibits potent anticancer effects across various cancer cell lines and animal models. In vitro studies indicate that GA-Me inhibits the proliferation of several cancer types, including lung (95-D), colon (HCT-116), and liver cancers. A study showed that GA-Me significantly reduced cell migration in the 95-D lung cancer cell line in a dose- and time-dependent manner, indicating its potential as an anti-metastatic agent .

1.2 Mechanisms of Action

GA-Me's anticancer effects are attributed to several mechanisms:

- Inhibition of Matrix Metalloproteinases: GA-Me downregulates the expression of matrix metalloproteinases 2 and 9 (MMP2/9), which are crucial for tumor invasion and metastasis .

- Induction of Apoptosis: GA-Me promotes apoptosis in cancer cells through the activation of p53 and caspases, leading to cell cycle arrest and subsequent cell death .

- Immune Modulation: It enhances natural killer (NK) cell activity and increases the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are vital for effective immune responses against tumors .

Case Studies

2.1 In Vivo Studies

In a C57BL/6 mouse model of Lewis lung carcinoma, GA-Me treatment resulted in a significant reduction in tumor growth and lung metastasis. Mice treated with GA-Me showed increased NK cell activity and elevated serum levels of IL-2 and IFN-γ after ten days .

2.2 Clinical Relevance

A review highlighted that GA-Me exhibits low toxicity to normal cells while effectively targeting tumor cells, making it a promising candidate for further clinical development as a chemotherapeutic agent .

Summary of Research Findings

The following table summarizes key research findings on the applications of GA-Me:

Wirkmechanismus

The mechanism of action of ganoderic acid Me involves multiple molecular targets and pathways . It exerts its effects by modulating various signaling pathways, including the MAP-K pathway, and inducing apoptosis in cancer cells . Additionally, this compound down-regulates the expression of matrix metalloproteinases 2 and 9, which are involved in tumor invasion and metastasis . It also stimulates immune responses by enhancing the activity of natural killer cells and promoting the differentiation of immune cells .

Vergleich Mit ähnlichen Verbindungen

- Ganoderic acid A

- Ganoderic acid B

- Ganoderic acid C2

- Ergosterol

- 5,6-Dehydroergosterol

- Ergosterol peroxide

Ganoderic acid Me stands out among these compounds for its enhanced bioactivity and potential therapeutic applications, particularly in cancer treatment .

Biologische Aktivität

Ganoderic acid Me (GA-Me), a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, has garnered significant attention due to its diverse biological activities, particularly in the realms of oncology and immunomodulation. This article synthesizes current research findings, highlighting GA-Me's pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Ganoderic acids are a group of bioactive compounds found in Ganoderma lucidum, known for their various health benefits. GA-Me is specifically noted for its anti-cancer properties and immune system modulation. Research indicates that GA-Me can induce apoptosis in cancer cells and enhance the immune response, making it a promising candidate for cancer therapy.

Antitumor Activity

- Inhibition of Tumor Growth : Studies have demonstrated that GA-Me significantly inhibits tumor growth in various cancer models. For instance, in a Lewis lung carcinoma (LLC) model using C57BL/6 mice, GA-Me treatment led to a marked reduction in tumor size and lung metastasis. The mechanism involves the upregulation of natural killer (NK) cell activity and increased levels of cytokines such as IL-2 and IFN-γ, which are crucial for immune response activation .

- Cell Cycle Arrest : GA-Me has been shown to induce cell cycle arrest at the G1-S phase in cancer cells, preventing progression to mitosis. This effect is accompanied by the activation of p53-mediated pathways, leading to increased expression of pro-apoptotic factors like Bax and caspases-3/9 while downregulating anti-apoptotic proteins like Bcl-2 .

- Multidrug Resistance Reversal : GA-Me enhances chemosensitivity in multidrug-resistant (MDR) colorectal carcinoma cell lines by reversing resistance mechanisms, thereby improving the efficacy of conventional chemotherapy agents .

Immunomodulatory Effects

GA-Me also exhibits significant immunomodulatory properties. It enhances the activity of NK cells and promotes the production of Th1 cytokines, which are critical for mounting an effective immune response against tumors . The upregulation of NF-κB signaling observed with GA-Me treatment suggests a pathway through which this compound enhances immune function and potentially combats tumor progression.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Study 1: Lewis Lung Carcinoma Model

In a controlled study involving C57BL/6 mice injected with LLC cells, GA-Me was administered at a dose of 28 mg/kg intraperitoneally. Results showed a significant reduction in tumor weight and volume compared to untreated controls. Additionally, GA-Me treatment led to increased NK cell activity and elevated serum levels of IL-2 and IFN-γ after ten days .

Study 2: Human Colorectal Carcinoma Cells

GA-Me was tested on HCT-116 human colorectal carcinoma cells, demonstrating potent cytotoxic effects. The compound induced apoptosis through upregulation of p53 and downregulation of Bcl-2, confirming its role as an effective anti-cancer agent .

Eigenschaften

CAS-Nummer |

108026-93-3 |

|---|---|

Molekularformel |

C34H50O6 |

Molekulargewicht |

554.8 g/mol |

IUPAC-Name |

(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C34H50O6/c1-20(11-10-12-21(2)30(37)38)26-19-29(40-23(4)36)34(9)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)24(25)15-18-33(26,34)8/h12-13,15,20,26-29H,10-11,14,16-19H2,1-9H3,(H,37,38)/b21-12+/t20-,26-,27+,28-,29+,32-,33-,34-/m1/s1 |

InChI-Schlüssel |

OTUZGGSAOMCYNC-AEGHVTTBSA-N |

SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C |

Isomerische SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)OC(=O)C |

Kanonische SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C |

melting_point |

126-129°C |

Physikalische Beschreibung |

Solid |

Synonyme |

ganoderic acid Me |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.